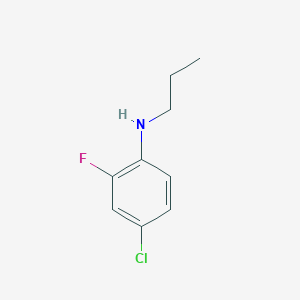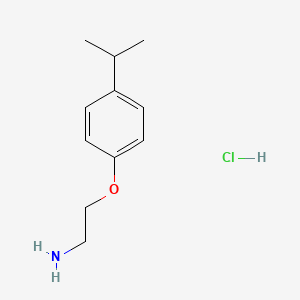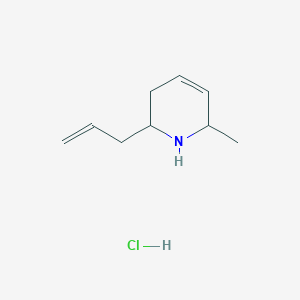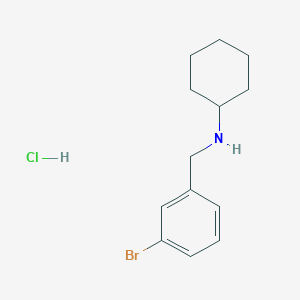![molecular formula C10H17ClN2O B3085611 2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride CAS No. 1158213-35-4](/img/structure/B3085611.png)
2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride
Overview
Description
2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride is a chemical compound with the molecular formula C10H16N2O·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridine ring and a propanol moiety, making it a versatile molecule for research and industrial purposes .
Scientific Research Applications
2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in biochemical assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride typically involves the reaction of 2-methyl-2-[(4-pyridinylmethyl)amino]-1-propanol with hydrochloric acid. The process can be carried out under controlled conditions to ensure high purity and yield. The reaction is usually performed in a solvent such as methanol or ethanol, and the product is isolated by crystallization or precipitation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The pyridine ring allows for various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride involves its interaction with specific molecular targets. The pyridine ring can bind to metal ions, making it useful in coordination chemistry. Additionally, the compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler analog with similar chemical properties but lacking the propanol moiety.
4-Pyridylmethylamine: Contains the pyridine ring and amine group but lacks the methyl and propanol groups.
2,2’-Dipyridylamine: A related compound with two pyridine rings connected by an amine group.
Uniqueness
2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride is unique due to its combination of a pyridine ring, a propanol moiety, and a hydrochloride salt. This structure provides it with distinct chemical reactivity and a wide range of applications that are not shared by its simpler analogs .
Properties
IUPAC Name |
2-methyl-2-(pyridin-4-ylmethylamino)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.ClH/c1-10(2,8-13)12-7-9-3-5-11-6-4-9;/h3-6,12-13H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWAZAANXVFKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=NC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chlorophenyl)methyl]oxan-4-amine](/img/structure/B3085528.png)







![(Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085572.png)

![(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3085589.png)


amine hydrochloride](/img/structure/B3085627.png)
